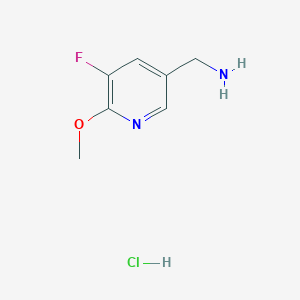

1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride

Description

1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride is a substituted pyridine derivative featuring a methanamine group (-CH2NH2) at position 3 of the pyridine ring, with fluorine (F) at position 5 and a methoxy group (-OCH3) at position 6. Its molecular formula is C7H9ClFN2O, with a molecular weight of 205.61 g/mol (calculated for the hydrochloride salt).

Properties

Molecular Formula |

C7H10ClFN2O |

|---|---|

Molecular Weight |

192.62 g/mol |

IUPAC Name |

(5-fluoro-6-methoxypyridin-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C7H9FN2O.ClH/c1-11-7-6(8)2-5(3-9)4-10-7;/h2,4H,3,9H2,1H3;1H |

InChI Key |

WMMOUIJKVSHGBN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)CN)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 5-Fluoro-6-methoxypyridin-3-yl Intermediate

A common approach begins with commercially available or synthetically accessible 5-fluoro-6-methoxypyridin-3-yl boronic acid or related derivatives, which serve as key intermediates for further functionalization.

- According to Ambeed's data, (5-Fluoro-6-methoxypyridin-3-yl)boronic acid can be prepared and purified via silica gel chromatography after coupling reactions involving copper acetate and DMAP in acetonitrile at room temperature.

- The methoxy substitution at the 6-position is typically introduced via nucleophilic substitution on fluorinated acetophenone derivatives, followed by bromination and further functional group transformations, as described in pyridine derivative syntheses.

Introduction of the Methanamine Group at the 3-Position

The methanamine substituent at the 3-position can be introduced by several methods:

- Reductive amination of 3-formyl-5-fluoro-6-methoxypyridine : This involves reacting the aldehyde derivative with ammonia or an amine source, followed by reduction to the corresponding aminomethyl derivative. This method is widely used for preparing aminomethyl-substituted pyridines.

- Nucleophilic substitution on halogenated pyridine derivatives : For example, 3-bromo-5-fluoro-6-methoxypyridine can undergo substitution with ammonia or amine nucleophiles to yield the aminomethyl derivative.

- Coupling reactions using boronic acid intermediates : Suzuki-Miyaura cross-coupling reactions can install the pyridine moiety onto amine-containing scaffolds, followed by deprotection and salt formation.

Formation of Hydrochloride Salt

- The free base aminomethyl pyridine is typically converted to its hydrochloride salt by treatment with hydrogen chloride in dioxane or methanol at room temperature, stirring for 12 hours or until complete salt formation is confirmed.

- The resulting hydrochloride salt is isolated by concentration under reduced pressure, followed by purification steps such as recrystallization or chromatography to achieve high purity.

Experimental Details and Conditions

Analytical and Purification Techniques

- NMR Spectroscopy : ^1H and ^13C NMR confirm substitution patterns and purity. Chemical shifts correspond to the methoxy group (~3.7 ppm), aromatic protons, and aminomethyl signals.

- Mass Spectrometry (ESI-MS) : Confirms molecular weight and presence of fluorine substituent.

- Chromatography : Silica gel chromatography is the standard purification method, often using gradients of ethyl acetate in cyclohexane or dichloromethane/methanol mixtures.

- Salt Formation : Conversion to hydrochloride salt enhances stability and crystallinity, facilitating handling and storage.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between the target compound and its analogs:

Analysis of Substituent Effects

Halogen vs. Methoxy Groups

- Fluorine (F) : In the target compound, fluorine at position 5 provides strong electron-withdrawing effects, enhancing the ring’s electrophilicity and influencing hydrogen-bonding interactions. This contrasts with chlorine (Cl) in and , which introduces greater steric bulk and resistance to oxidative metabolism but reduces electronegativity .

- Methoxy (-OCH3): The methoxy group at position 6 in the target compound donates electrons via resonance, balancing the electron-withdrawing effects of fluorine.

Counterion and Solubility

- The target compound’s monohydrochloride form offers moderate solubility in polar solvents, whereas dihydrochloride salts (e.g., ) exhibit higher aqueous solubility due to increased ionic character. However, dihydrochlorides may also introduce hygroscopicity, complicating formulation .

Chirality and Alkyl Chain Length

- The (R)-enantiomer in highlights the role of stereochemistry in biological activity. Enantiomers can exhibit divergent pharmacokinetic profiles, a critical consideration in drug design .

- Ethylamine chains (e.g., ) vs. methanamine (target) influence lipophilicity and steric interactions. Longer chains may improve membrane permeability but reduce target specificity.

Q & A

Q. What are the recommended synthetic routes for 1-(5-Fluoro-6-methoxypyridin-3-yl)methanamine hydrochloride?

A common approach involves reducing a pyridinecarbaldehyde precursor (e.g., 5-fluoro-6-methoxypyridine-3-carbaldehyde) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents like THF or ethanol. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt . For analogs with similar substitution patterns, reaction yields can vary between 60–85% depending on the purity of the starting material and reaction temperature control (typically 0–25°C) .

Q. How should researchers characterize the purity and structure of this compound?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions on the pyridine ring and amine proton integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₀ClFN₂O, expected m/z: 205.05) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the optimal storage conditions to ensure compound stability?

Store the hydrochloride salt in a desiccator at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hygroscopic degradation. Stability studies on related pyridinylmethanamine hydrochlorides indicate a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using this compound?

Focus on modifying the pyridine ring’s substituents (e.g., varying fluoro/methoxy positions) to evaluate electronic effects on target binding. For example:

- Replace the 5-fluoro group with other halogens (Cl, Br) to assess steric vs. electronic contributions .

- Substitute the 6-methoxy group with bulkier alkoxy chains to probe steric hindrance in receptor pockets .

Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors, referencing PubChem’s 3D conformer data (CID: 124219574) .

Q. What strategies are effective in resolving contradictory bioactivity data in different assay conditions?

Contradictions often arise from assay variability (e.g., pH, solvent). Mitigation strategies include:

- Orthogonal Assays : Validate hits using both fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid interference in cell-based assays .

- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT receptors) using AMBER or GROMACS to assess binding stability over 100 ns trajectories .

- Quantum Mechanics (QM) : Calculate partial charges and electrostatic potential maps (e.g., Gaussian 16) to identify key interaction residues .

- ADMET Prediction : Use SwissADME to estimate permeability (LogP ≈ 1.2) and cytochrome P450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.